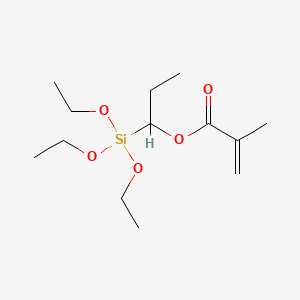

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate

説明

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate is an organosilane compound with the molecular formula C13H26O5Si. It is commonly used as a coupling agent and adhesion promoter in various industrial applications. This compound is known for its ability to form strong bonds between organic and inorganic materials, making it valuable in the production of advanced materials and coatings.

特性

CAS番号 |

57062-94-9 |

|---|---|

分子式 |

C13H26O5Si |

分子量 |

290.43 g/mol |

IUPAC名 |

1-triethoxysilylpropyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H26O5Si/c1-7-12(18-13(14)11(5)6)19(15-8-2,16-9-3)17-10-4/h12H,5,7-10H2,1-4,6H3 |

InChIキー |

PNVNGBTUOBMNNJ-UHFFFAOYSA-N |

正規SMILES |

CCC(OC(=O)C(=C)C)[Si](OCC)(OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 3-(triethoxysilyl)propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of 1-(Triethoxysilyl)propyl 2-methylprop-2-enoate often involves continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.

Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers and copolymers.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions with acidic or basic catalysts.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Silanol derivatives and siloxane networks.

Polymerization: Methacrylate-based polymers and copolymers.

Substitution: Functionalized silanes with various organic groups.

科学的研究の応用

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent in the synthesis of hybrid materials and composites.

Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

Medicine: Utilized in drug delivery systems and medical coatings to improve adhesion and stability.

Industry: Applied in the production of adhesives, sealants, and coatings for improved performance and durability

作用機序

The mechanism of action of 1-(Triethoxysilyl)propyl 2-methylprop-2-enoate involves the formation of strong covalent bonds between the silane groups and various substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of siloxane bonds, providing strong adhesion and stability .

類似化合物との比較

Similar Compounds

- 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate

- 3-(Triethoxysilyl)propyl methacrylate

- 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a triethoxysilyl group. This dual functionality allows it to participate in both polymerization and silanization reactions, making it highly versatile for various applications. The presence of triethoxysilyl groups also provides enhanced hydrolytic stability compared to trimethoxysilyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。